N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of pyrimidine, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetamido-6-oxo-1,6-dihydropyrimidine and 2-(naphthalen-1-ylamino)-2-oxoethyl thiol. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings and amide groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups allow for various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-2-((2-(phenylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- N-(4-acetamido-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide stands out due to the presence of the naphthalene moiety, which can enhance its aromaticity and potential interactions with biological targets. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19N5O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-acetamido-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H19N5O4S2/c1-13(29)24-20-19(26-21(31)17-10-5-11-33-17)22(32)28-23(27-20)34-12-18(30)25-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32) |
InChI Key |
CLIUPYMJTXPVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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